REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([OH:13])=[C:4]([CH:9]=[CH:10][C:11]=1[F:12])[C:5]([NH:7]O)=[O:6].C(C1NC=CN=1)(C1NC=CN=1)=O>C1COCC1>[F:12][C:11]1[CH:10]=[CH:9][C:4]2[C:5](=[O:6])[NH:7][O:13][C:3]=2[C:2]=1[F:1]
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Name
|
3,4-difluoro-N,2-dihydroxybenzamide
|
Quantity
|
7.91 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=O)NO)C=CC1F)O
|
Name
|
Intermediate 527
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=O)NO)C=CC1F)O
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between EtOAC and water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted 3 times with EtOAc
|
Type
|
WASH
|
Details
|
each extract being washed with water and brine
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4) of the combined extracts and removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C2=C(C(NO2)=O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |